3-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a trifluoromethylphenyl group, and a hydrazinecarbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted products with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-{(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE
- 2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-{(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups. The presence of both bromophenyl and trifluoromethylphenyl groups provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H13BrF3N3O2 |
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Molecular Weight |
428.2 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C17H13BrF3N3O2/c18-13-5-1-3-11(7-13)10-22-24-16(26)9-15(25)23-14-6-2-4-12(8-14)17(19,20)21/h1-8,10H,9H2,(H,23,25)(H,24,26)/b22-10+ |
InChI Key |
KNNCZQPUYTYSGR-LSHDLFTRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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